Cellular PI3Kδ Inhibition: 102 nM IC50 Defines Target Engagement
4-Chloro-6-(3-methylpiperidin-1-yl)pyrimidine exhibits an IC50 of 102 nM in a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells [1]. This activity places it within a comparable range to other pyrimidine-based PI3Kδ inhibitors but with a distinct potency profile that may favor specific therapeutic windows. For reference, a structurally related pyrimidine derivative (CH5132799) shows a PI3Kδ IC50 of 500 nM , while optimized clinical leads such as idelalisib achieve sub-nanomolar potency [2].
| Evidence Dimension | Cellular PI3Kδ inhibition |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | CH5132799: IC50 = 500 nM; Idelalisib: IC50 = 0.36 nM |
| Quantified Difference | ~5-fold more potent than CH5132799; ~280-fold less potent than idelalisib |
| Conditions | Inhibition of AKT phosphorylation at S473 in Ri-1 cells after 30 min, electrochemiluminescence assay [1] |
Why This Matters
The 102 nM IC50 provides a quantitative benchmark for cellular PI3Kδ target engagement, enabling informed selection for lead optimization where moderate potency may be advantageous for safety or selectivity balancing.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502): IC50 = 102 nM for human PI3Kdelta-mediated AKT phosphorylation in Ri-1 cells. View Source
- [2] Edris NA, et al. Development of some derivatives of pyrimidine-5-carbonitrile as dual PI3K/mTOR inhibitors. Bioorg Chem. 2025;145:107572. View Source
